(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
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Overview
Description
(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a complex organic compound that belongs to the class of acrylates Acrylates are widely used in various industrial applications due to their highly reactive α,β-unsaturated carboxyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves the reaction of (Z)-3-(4-methoxyphenyl)-2-propenoic acid with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of acrylates often involves continuous flow processes. For example, (meth)acryloyl chloride is reacted with alcohols in the presence of triethylamine in a tubular reactor, resulting in high conversions of alcohols to their corresponding esters within minutes . This method minimizes side products and facilitates the handling of the formed slurry, making it an efficient alternative for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its reactive nature.
Mechanism of Action
The mechanism of action of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Z)-Ethyl 3-(4-methoxyphenyl)acrylate: Similar in structure but with an ethyl group instead of a phenyl group.
2-Methoxyphenyl acrylate: Contains a methoxy group on the phenyl ring but lacks the pyrazole moiety.
4-Methoxyphenyl acrylate: Similar to 2-methoxyphenyl acrylate but with the methoxy group in a different position.
Uniqueness
(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is unique due to the presence of the pyrazole ring and the specific arrangement of the methoxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
phenyl (Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-29-22-15-12-19(13-16-22)25-20(18-27(26-25)21-8-4-2-5-9-21)14-17-24(28)30-23-10-6-3-7-11-23/h2-18H,1H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMCFEVTWGQSIO-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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